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molecular formula C11H11BrO3 B1321108 Ethyl 4-bromo-2-methylbenzoylformate CAS No. 383363-34-6

Ethyl 4-bromo-2-methylbenzoylformate

Cat. No. B1321108
M. Wt: 271.11 g/mol
InChI Key: HXDWVCRJPUIBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924298B2

Procedure details

To a suspension of NaBH4 (5.56 g, 147 mmol) in THF (100 mL) was added dropwise trifluoroacetic acid (16.7 g, 147 mmol) at a rate which maintained the reaction temperature between 25 and 35° C., and the resulting slurry was stirred at room temperature for 30 minutes. To the trifluoroacetoxyborohydride suspension was added a solution of ethyl (4-bromo-2-methylphenyl)-(methoxyimino)ethanoate (11.0 g, 36.7 mmol) in 20 mL of THF. The resulting light yellow mixture was stirred at reflux for 3.5 h and then at room temperature for 16 h. The excess NaBH4 was neutralized by the careful addition of conc. HCl (pH<3). The pH was adjusted to >9 with 50% aq. NaOH and the alkaline mixture was diluted with water (100 mL). The THF was evaporated and the aq. residue was extracted with CH2Cl2 (3×100 mL). The organic extracts were washed with brine, dried (Na2SO4), filtered, and the CH2Cl2 was removed in vacuo to give crude product as a yellow oil. The oil was dissolved in CH2Cl2 and anhydrous HCl was bubbled into the solution. The resulting HCl salt was collected by vacuum filtration and dried to give the desired product as a white solid (5.7 g, 58%). mp 211-214° C. (d); 1H NMR (DMSO-d6) δ 2.35 (s, 3H), 3.67 (d, 2H, J=6.0 Hz), 4.39 (m, 1H), ˜5.30 (bs, 1H), 7.45-7.48 (m, 2H), 7.56 (d, 1H, J=8.8 Hz), 8.66 (s, 3H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5.56 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
16.7 g
Type
reactant
Reaction Step Four
Name
trifluoroacetoxyborohydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethyl (4-bromo-2-methylphenyl)-(methoxyimino)ethanoate
Quantity
11 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
58%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].FC(F)(F)C(O)=[O:6].FC(F)(F)C(O[BH3-])=O.[Br:18][C:19]1[CH:24]=[CH:23][C:22]([C:25](=NOC)[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[C:21]([CH3:34])[CH:20]=1.Cl.[OH-].[Na+]>C1COCC1.O.C(Cl)Cl>[Br:18][C:19]1[CH:24]=[CH:23][C:22]([C:25](=[O:6])[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[C:21]([CH3:34])[CH:20]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5.56 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
16.7 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
trifluoroacetoxyborohydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O[BH3-])(F)F
Name
ethyl (4-bromo-2-methylphenyl)-(methoxyimino)ethanoate
Quantity
11 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C(=O)OCC)=NOC)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting slurry was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained the reaction temperature between 25 and 35° C.
STIRRING
Type
STIRRING
Details
The resulting light yellow mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 h
Duration
3.5 h
WAIT
Type
WAIT
Details
at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
the aq. residue was extracted with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the CH2Cl2 was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
anhydrous HCl was bubbled into the solution
FILTRATION
Type
FILTRATION
Details
The resulting HCl salt was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C(=O)OCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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